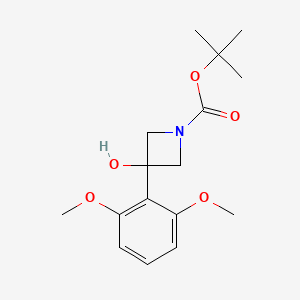

tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, a 2,6-dimethoxyphenyl group, and a hydroxyazetidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

Attachment of the 2,6-Dimethoxyphenyl Group: The 2,6-dimethoxyphenyl group can be attached through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents are commonly employed.

Major Products:

Oxidation Products: Ketones, aldehydes, and carboxylic acids.

Reduction Products: Alcohols, amines, and hydrocarbons.

Substitution Products: Various substituted azetidines with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry:

Ligand Synthesis: The compound can be used as a ligand in coordination chemistry to form metal complexes.

Catalysis: It can serve as a catalyst or a catalyst precursor in various organic reactions, including cross-coupling and hydrogenation reactions.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Agriculture: It may find applications in the development of agrochemicals, including pesticides and herbicides.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, modulating their activity. The tert-butyl and 2,6-dimethoxyphenyl groups can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- tert-Butyl 3-(2,6-dimethoxyphenyl)-2-hydroxyazetidine-1-carboxylate

- tert-Butyl 3-(2,6-dimethoxyphenyl)-3-aminoazetidine-1-carboxylate

- tert-Butyl 3-(2,6-dimethoxyphenyl)-3-methoxyazetidine-1-carboxylate

Comparison:

- Structural Differences: The presence of different functional groups (hydroxy, amino, methoxy) in similar compounds can lead to variations in their chemical reactivity and biological activity.

- Unique Properties: tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound characterized by its unique azetidine structure. The compound features a tert-butyl group, a hydroxy group, and a carboxylate moiety attached to a 3-(2,6-dimethoxyphenyl) substituent. Its molecular formula is C16H23NO5, with a molecular weight of approximately 309.36 g/mol . This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The structural configuration of this compound includes several functional groups that contribute to its biological activity:

- Azetidine Ring : This cyclic structure can participate in various chemical reactions and interactions with biological targets.

- Hydroxy Group : This group can form hydrogen bonds, enhancing the compound's solubility and reactivity.

- Carboxylate Moiety : This functional group can undergo esterification or amidation reactions, making it versatile for further derivatization.

- Methoxy Substituents : The presence of methoxy groups at the 2 and 6 positions on the phenyl ring potentially enhances the compound's biological activity compared to similar compounds with different substituent arrangements .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activity or receptor binding through the following mechanisms:

- Hydrogen Bonding : The hydroxy group allows for strong interactions with amino acid residues in target proteins.

- Electrophilic Substitution : The methoxy groups can undergo electrophilic substitution reactions, which may alter the compound's pharmacological profile.

- Nucleophilic Reactions : The hydroxy group can act as a nucleophile in various biochemical reactions .

Biological Activity Studies

Research on the biological activity of this compound has focused on its potential therapeutic applications. Below are some notable findings:

In Vitro Studies

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential use in treating metabolic disorders.

- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against certain bacterial strains .

In Vivo Studies

Case studies involving animal models have demonstrated:

- Anti-inflammatory Effects : Administration of the compound has resulted in reduced inflammation markers in models of arthritis.

- Analgesic Properties : Behavioral assays indicated pain relief in treated animals compared to controls .

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate | 1696967-49-3 | Similar structure with different methoxy substitution | Moderate enzyme inhibition |

| tert-Butyl 3-(2,4-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate | 1693957-21-9 | Variants in methoxy positioning affecting reactivity | Reduced antimicrobial activity |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | N/A | Lacks phenolic substituent; simpler structure | Minimal biological activity |

This table illustrates how variations in substituents can significantly impact the biological activity of related compounds.

Propiedades

Fórmula molecular |

C16H23NO5 |

|---|---|

Peso molecular |

309.36 g/mol |

Nombre IUPAC |

tert-butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C16H23NO5/c1-15(2,3)22-14(18)17-9-16(19,10-17)13-11(20-4)7-6-8-12(13)21-5/h6-8,19H,9-10H2,1-5H3 |

Clave InChI |

OKNGNIOLPLEDSE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=C2OC)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.